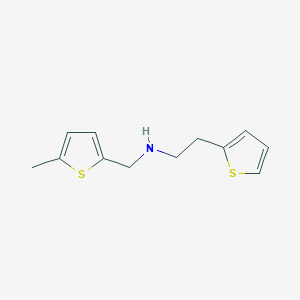
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle. Compounds containing thiophene rings are known for their stability and are often used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl halides.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler compound with a single thiophene ring.
2-Aminothiophene: Contains an amine group attached to the thiophene ring.
5-Methylthiophene: A thiophene ring with a methyl substituent.
Uniqueness
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C12H15NS2 |
|---|---|
Peso molecular |
237.4 g/mol |
Nombre IUPAC |
N-[(5-methylthiophen-2-yl)methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H15NS2/c1-10-4-5-12(15-10)9-13-7-6-11-3-2-8-14-11/h2-5,8,13H,6-7,9H2,1H3 |
Clave InChI |
NRNNVOAZQIXUKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CNCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















